ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate
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Overview
Description
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate is a synthetic organic compound characterized by the presence of a diazenyl group attached to a 3-chloro-4-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate typically involves the diazotization of 3-chloro-4-fluoroaniline followed by coupling with ethyl acetoacetate. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting product is then purified through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as tyrosinase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound’s structural features allow it to interact with specific pathways involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate can be compared with other diazenyl compounds, such as:
These compounds share similar structural motifs but differ in their functional groups and overall reactivity. The presence of the diazenyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Properties
Molecular Formula |
C12H12ClFN2O3 |
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Molecular Weight |
286.68 g/mol |
IUPAC Name |
ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H12ClFN2O3/c1-3-19-12(18)11(7(2)17)16-15-8-4-5-10(14)9(13)6-8/h4-6,17H,3H2,1-2H3/b11-7-,16-15? |
InChI Key |
GKIGVUDNFKZXBV-VCHKQBRCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC(=C(C=C1)F)Cl |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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